molecular formula C15H28N2O2 B3007889 tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate CAS No. 219996-52-8

tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate

Cat. No.: B3007889
CAS No.: 219996-52-8
M. Wt: 268.401
InChI Key: FKXAWIRSELSCGL-UHFFFAOYSA-N
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Description

tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an aminomethyl group, and a bicyclo[2.2.2]octane ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.2]octane ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the aminomethyl group: This step involves the functionalization of the bicyclo[2.2.2]octane ring with an aminomethyl group, often through nucleophilic substitution reactions.

    Attachment of the tert-butyl carbamate group: The final step involves the reaction of the aminomethyl group with tert-butyl chloroformate to form the carbamate.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: This compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Industry: In industrial settings, it is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate can be compared with similar compounds such as:

    tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl]methyl}carbamate: This compound has a similar structure but with a bicyclo[2.2.1]heptane ring instead of a bicyclo[2.2.2]octane ring, leading to different chemical properties and reactivity.

    tert-butyl N-{[4-(aminomethyl)cyclohexyl]methyl}carbamate: This compound features a cyclohexane ring, which affects its steric and electronic properties compared to the bicyclic structure of this compound.

The uniqueness of this compound lies in its bicyclic structure, which imparts specific steric and electronic characteristics that influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-13(2,3)19-12(18)17-11-15-7-4-14(10-16,5-8-15)6-9-15/h4-11,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXAWIRSELSCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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